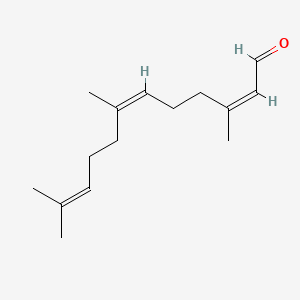
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (Z,Z)- est un composé organique de formule moléculaire C15H24O. C'est un liquide incolore à jaune pâle avec une odeur aromatique épicée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (Z,Z)- peut être synthétisé par plusieurs méthodes. Une approche courante implique l'extraction et la purification à partir d'extraits d'écorces de plantes ou de fruits, tels que les agrumes. Le composé peut être isolé en utilisant des techniques de distillation et d'extraction .
Méthodes de production industrielle
En milieu industriel, le composé est souvent produit par synthèse chimique impliquant la réaction de précurseurs isoprénoïdes. Le processus comprend généralement des étapes telles que la condensation, la cyclisation et l'oxydation pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (Z,Z)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides ou les alcools correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe aldéhyde en groupe alcool.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, amines, thiols) sont employés.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou d'alcools.
Réduction : Formation d'alcools primaires ou secondaires.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Le dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (Z,Z)- a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son rôle dans les processus biologiques et en tant que composé bioactif potentiel.
Médecine : Investigé pour ses propriétés thérapeutiques et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de parfums, d'arômes et d'autres produits industriels en raison de ses propriétés aromatiques
Mécanisme d'action
Le mécanisme d'action du dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (Z,Z)- implique son interaction avec les cibles moléculaires et les voies. Le composé peut agir comme un ligand, se liant à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité. Cette interaction peut entraîner divers effets biologiques, tels que des propriétés anti-inflammatoires ou antimicrobiennes.
Applications De Recherche Scientifique
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products due to its aromatic properties
Mécanisme D'action
The mechanism of action of 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial properties.
Comparaison Avec Des Composés Similaires
Le dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (Z,Z)- peut être comparé à d'autres composés similaires, tels que :
Dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (E,E)- : Un autre isomère avec une disposition spatiale différente des doubles liaisons.
Dodécatriénal, 2,6,10-, 3,7,11-triméthyl-, (Z,E)- : Un autre stéréoisomère avec des propriétés chimiques distinctes.
Farnesol : Un dérivé alcoolique avec des caractéristiques structurelles similaires mais des groupes fonctionnels différents .
Ces composés partagent des squelettes chimiques similaires mais diffèrent par leurs groupes fonctionnels et leur stéréochimie, ce qui entraîne des variations dans leur comportement chimique et leurs applications.
Propriétés
Numéro CAS |
3790-68-9 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9-,15-11- |
Clé InChI |
YHRUHBBTQZKMEX-FBXUGWQNSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C\C=O)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


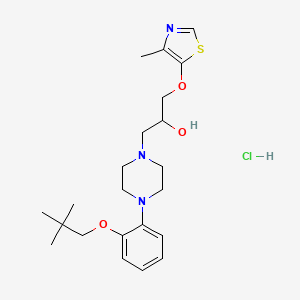
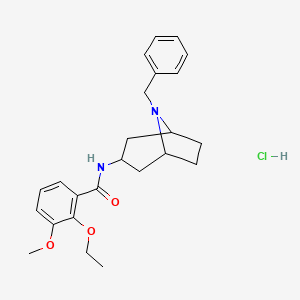

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
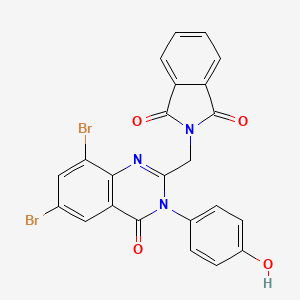
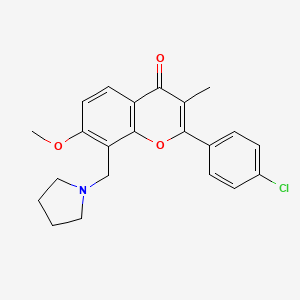
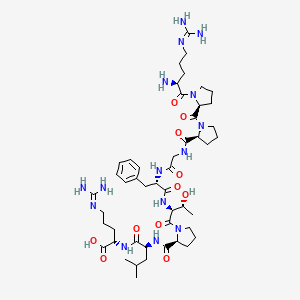
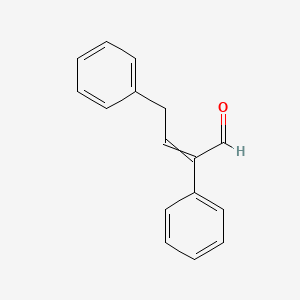


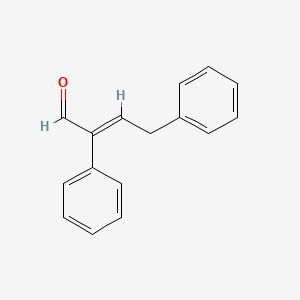
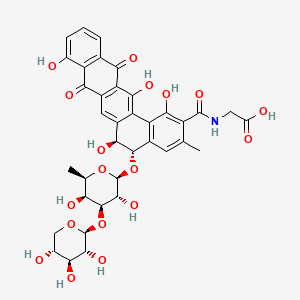
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

